molecular formula C21H22FNO3 B1325575 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone CAS No. 898757-86-3

4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone

Cat. No. B1325575
M. Wt: 355.4 g/mol
InChI Key: QTAPIOIALSZIRR-UHFFFAOYSA-N
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Description

The compound “4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone” is a complex organic molecule. It has a molecular weight of 351.45 g/mol . The IUPAC name for this compound is 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenylmethanone .


Molecular Structure Analysis

The molecular formula of this compound is C22H25NO3 . It has a complex structure that includes a 1,4-Dioxa-8-azaspiro[4.5]decane ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 351.4 g/mol and a complexity of 462 . It has 4 hydrogen bond acceptors and 0 hydrogen bond donors . The topological polar surface area is 38.8 Ų .

Scientific Research Applications

Chemical Synthesis and Structure Elucidation

  • Acylation of related compounds demonstrates the potential use of 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone in chemical synthesis processes, such as the production of 3-acyloxy-2-methyl-1-pyrroline derivatives, showing base-independent acetylation characteristics (Koszytkowska-Stawińska, Gębarowski, & Sas, 2004).
  • The compound plays a role in the structural study of promising antitubercular drugs, helping to elucidate the structure of complex molecules (Richter et al., 2022).

Environmental Applications

  • It is used in the synthesis of polymers for environmental purposes, such as the removal of carcinogenic azo dyes from water, demonstrating its applicability in environmental remediation and pollution control (Akceylan, Bahadir, & Yılmaz, 2009).

Medical and Biological Research

  • It's an integral part of the synthesis of σ1 receptor ligands, with applications in tumor imaging and potentially in the development of new diagnostic methods (Xie et al., 2015).
  • The structure is utilized in the development of antiviral compounds, showing efficacy against viruses such as the influenza A virus and human coronavirus (Apaydın et al., 2020).
  • The compound contributes to the synthesis of anticancer and antidiabetic agents, highlighting its significance in the development of new therapeutic drugs (Flefel et al., 2019).

properties

IUPAC Name

[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO3/c22-19-7-5-18(6-8-19)20(24)17-3-1-16(2-4-17)15-23-11-9-21(10-12-23)25-13-14-26-21/h1-8H,9-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAPIOIALSZIRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642859
Record name {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone

CAS RN

898757-86-3
Record name {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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